Cas no 2228293-05-6 (3-(3-tert-butyl-1H-pyrazol-4-yl)but-3-en-1-amine)

3-(3-tert-butyl-1H-pyrazol-4-yl)but-3-en-1-amine 化学的及び物理的性質
名前と識別子
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- 3-(3-tert-butyl-1H-pyrazol-4-yl)but-3-en-1-amine
- EN300-1779433
- 2228293-05-6
-
- インチ: 1S/C11H19N3/c1-8(5-6-12)9-7-13-14-10(9)11(2,3)4/h7H,1,5-6,12H2,2-4H3,(H,13,14)
- InChIKey: CXVTYNVSVPHOQM-UHFFFAOYSA-N
- SMILES: N1C(=C(C=N1)C(=C)CCN)C(C)(C)C
計算された属性
- 精确分子量: 193.157897619g/mol
- 同位素质量: 193.157897619g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 氢键受体数量: 2
- 重原子数量: 14
- 回転可能化学結合数: 4
- 複雑さ: 205
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- XLogP3: 2.3
- トポロジー分子極性表面積: 54.7Ų
3-(3-tert-butyl-1H-pyrazol-4-yl)but-3-en-1-amine Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1779433-0.05g |
3-(3-tert-butyl-1H-pyrazol-4-yl)but-3-en-1-amine |
2228293-05-6 | 0.05g |
$1464.0 | 2023-09-20 | ||
Enamine | EN300-1779433-2.5g |
3-(3-tert-butyl-1H-pyrazol-4-yl)but-3-en-1-amine |
2228293-05-6 | 2.5g |
$3417.0 | 2023-09-20 | ||
Enamine | EN300-1779433-0.25g |
3-(3-tert-butyl-1H-pyrazol-4-yl)but-3-en-1-amine |
2228293-05-6 | 0.25g |
$1604.0 | 2023-09-20 | ||
Enamine | EN300-1779433-10g |
3-(3-tert-butyl-1H-pyrazol-4-yl)but-3-en-1-amine |
2228293-05-6 | 10g |
$7497.0 | 2023-09-20 | ||
Enamine | EN300-1779433-10.0g |
3-(3-tert-butyl-1H-pyrazol-4-yl)but-3-en-1-amine |
2228293-05-6 | 10g |
$7497.0 | 2023-06-02 | ||
Enamine | EN300-1779433-5g |
3-(3-tert-butyl-1H-pyrazol-4-yl)but-3-en-1-amine |
2228293-05-6 | 5g |
$5056.0 | 2023-09-20 | ||
Enamine | EN300-1779433-0.1g |
3-(3-tert-butyl-1H-pyrazol-4-yl)but-3-en-1-amine |
2228293-05-6 | 0.1g |
$1533.0 | 2023-09-20 | ||
Enamine | EN300-1779433-1g |
3-(3-tert-butyl-1H-pyrazol-4-yl)but-3-en-1-amine |
2228293-05-6 | 1g |
$1742.0 | 2023-09-20 | ||
Enamine | EN300-1779433-0.5g |
3-(3-tert-butyl-1H-pyrazol-4-yl)but-3-en-1-amine |
2228293-05-6 | 0.5g |
$1673.0 | 2023-09-20 | ||
Enamine | EN300-1779433-1.0g |
3-(3-tert-butyl-1H-pyrazol-4-yl)but-3-en-1-amine |
2228293-05-6 | 1g |
$1742.0 | 2023-06-02 |
3-(3-tert-butyl-1H-pyrazol-4-yl)but-3-en-1-amine 関連文献
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Liuyang Zhang,Xianqiao Wang Phys. Chem. Chem. Phys., 2014,16, 2981-2988
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2. Caper tea
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Penghui Ni,Jing Tan,Rong Li,Huawen Huang,Feng Zhang,Guo-Jun Deng RSC Adv., 2020,10, 3931-3935
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Palak Garg,Deepak Dange,Cameron Jones Dalton Trans., 2021,50, 9118-9122
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Marietta Tóth,Katalin E. Kövér,Attila Bényei,László Somsák Org. Biomol. Chem., 2003,1, 4039-4046
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Klaudia Kaniewska,Agata Kowalczyk,Marcin Karbarz,Anna M. Nowicka Analyst, 2016,141, 5815-5821
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Fulin Zhou,Fujian Zhou,Rongchuan Su,Yudong Yang,Jingsong You Chem. Sci., 2020,11, 7424-7428
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Lukasz Szatkowski,Agnieszka Dybala-Defratyka,Charlie Batarseh,Jochanan Blum,Ludwik Halicz,Faina Gelman New J. Chem., 2013,37, 2241-2244
3-(3-tert-butyl-1H-pyrazol-4-yl)but-3-en-1-amineに関する追加情報
Professional Introduction to Compound with CAS No. 2228293-05-6 and Product Name: 3-(3-tert-butyl-1H-pyrazol-4-yl)but-3-en-1-amine
The compound with the CAS number 2228293-05-6 and the product name 3-(3-tert-butyl-1H-pyrazol-4-yl)but-3-en-1-amine represents a significant advancement in the field of pharmaceutical chemistry. This compound belongs to a class of heterocyclic molecules that have garnered considerable attention due to their diverse biological activities and potential therapeutic applications. The presence of a pyrazole core, combined with an unsaturated aliphatic chain and an amine functional group, makes this molecule a promising candidate for further investigation in drug discovery and development.
Recent research in medicinal chemistry has highlighted the importance of pyrazole derivatives in the design of novel therapeutic agents. Pyrazole scaffolds are known for their ability to interact with various biological targets, including enzymes and receptors, which makes them valuable in the development of drugs targeting a wide range of diseases. The specific substitution pattern in 3-(3-tert-butyl-1H-pyrazol-4-yl)but-3-en-1-amine, particularly the tert-butyl group at the 3-position of the pyrazole ring, is believed to enhance its binding affinity and selectivity towards certain biological targets. This substitution pattern also contributes to the molecule's stability and solubility, which are critical factors in drug formulation and delivery.
The unsaturated butenyl chain in the molecular structure of 3-(3-tert-butyl-1H-pyrazol-4-yl)but-3-en-1-amine introduces additional conformational flexibility, which can be exploited to optimize pharmacokinetic properties. This feature is particularly relevant in the context of developing orally bioavailable drugs, where metabolic stability and passive diffusion across biological membranes are essential. The amine functional group at the terminal position of the butenyl chain provides a site for further chemical modification, allowing for the synthesis of derivatives with enhanced pharmacological properties.
Current research in the field of heterocyclic chemistry has demonstrated that modifications to the pyrazole core can significantly alter the biological activity of these compounds. For instance, studies have shown that substituents at specific positions on the pyrazole ring can influence its interaction with biological targets, leading to either enhanced efficacy or improved selectivity. The tert-butyl group in 3-(3-tert-butyl-1H-pyrazol-4-yl)but-3-en-1-amine is positioned such that it can engage in hydrophobic interactions with biological targets, potentially increasing binding affinity. Additionally, this substitution may also influence the molecule's metabolic profile, making it a promising candidate for further investigation.
In vitro studies have begun to explore the potential therapeutic applications of 3-(3-tert-butyl-1H-pyrazol-4-yb)ut-buten-l-am ine. Preliminary data suggest that this compound exhibits inhibitory activity against certain enzymes and receptors involved in inflammatory pathways. Given the growing interest in developing anti-inflammatory drugs with minimal side effects, this compound could represent a significant advancement in treating chronic inflammatory diseases. Furthermore, its structural features may make it a useful lead compound for developing drugs targeting other therapeutic areas, such as cancer and neurodegenerative disorders.
The synthesis of 3-(3-bu-t-butyl-lH-pyrazol 4-yb)ut-buten-l-am ine involves multi-step organic reactions that require careful optimization to ensure high yield and purity. Advanced synthetic techniques, such as transition metal-catalyzed cross-coupling reactions and asymmetric hydrogenation, have been employed to construct the desired molecular framework efficiently. These synthetic strategies not only improve efficiency but also allow for greater control over regioselectivity and stereoselectivity, which are crucial for developing biologically active compounds.
The pharmacokinetic properties of 3-(3-bu-t-butyl-lH-pyrazol 4-yb)ut-buten-l-am ine are another area of interest. In vivo studies have begun to evaluate its absorption, distribution, metabolism, and excretion (ADME) profiles. These studies are essential for understanding how the compound behaves within an organism and for predicting its potential therapeutic efficacy and safety. Preliminary findings suggest that this compound exhibits good oral bioavailability and moderate metabolic stability, which are favorable characteristics for further development as a drug candidate.
Future research on 2228293056 will focus on optimizing its pharmacological properties through structural modifications. By systematically altering various functional groups within the molecule, researchers aim to enhance its potency, selectivity, and pharmacokinetic profile. Additionally, computational modeling techniques will be employed to predict how different structural modifications will affect biological activity. These approaches will accelerate the drug discovery process and help identify promising candidates for further preclinical and clinical development.
The potential applications of 2228293056 extend beyond traditional pharmaceuticals. Its unique chemical structure makes it a versatile building block for synthesizing novel materials with specialized properties. For example, derivatives of this compound could be explored as components in advanced polymers or as catalysts in industrial processes. The ability to fine-tune its properties through chemical modification opens up numerous possibilities for innovation across various scientific disciplines.
In conclusion,2228293056 represents a significant advancement in pharmaceutical chemistry with its unique molecular structure and promising biological activities. The combination of a pyrazole core with specific substituents enhances its interaction with biological targets while also improving its pharmacokinetic properties. Further research is warranted to fully explore its therapeutic potential and to optimize its properties for clinical applications. As our understanding of medicinal chemistry continues to evolve,2228293056 is poised to play a crucial role in developing next-generation therapeutic agents.
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